![molecular formula C14H23ClN2O2S B1416714 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride CAS No. 1170478-53-1](/img/structure/B1416714.png)
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride
Vue d'ensemble
Description
1-(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride (TMPP) is a synthetic compound belonging to the sulfonamide family of compounds. It is used in a variety of scientific research applications due to its unique chemical and physical properties. TMPP is a white crystalline solid with low solubility in water and other polar solvents. It is commercially available and is used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Adenosine A2B Receptor Antagonists 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine derivatives have been investigated for their potential as adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, making them promising candidates for various therapeutic applications, particularly in targeting the adenosine A2B receptor (Borrmann et al., 2009).
Anticancer Activity Research indicates that certain 1,3-thiazole derivatives with a piperazine substituent, closely related to 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine, have shown notable anticancer activity. These compounds were particularly effective against various cancer cell lines, demonstrating their potential in anticancer drug development (Turov, 2020).
Inhibitors of Breast Cancer Cell Proliferation Novel 1-benzhydryl-sulfonyl-piperazine derivatives, related to the compound , have been synthesized and evaluated for their effectiveness in inhibiting breast cancer cell proliferation. This research highlights the potential therapeutic use of these compounds in treating breast cancer (Kumar et al., 2007).
Antibacterial Applications Certain derivatives of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential use as antibacterial agents (Qi, 2014).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors Studies have been conducted on analogues of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds showed potential in inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the development of antiretroviral therapies (Romero et al., 1994).
Propriétés
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-10-9-11(2)13(4)14(12(10)3)19(17,18)16-7-5-15-6-8-16;/h9,15H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQOXTUZTAEYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCNCC2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



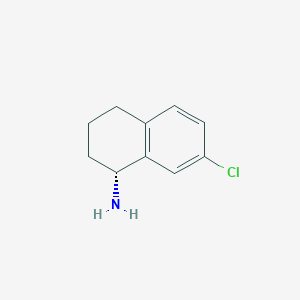

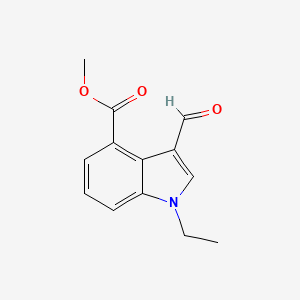
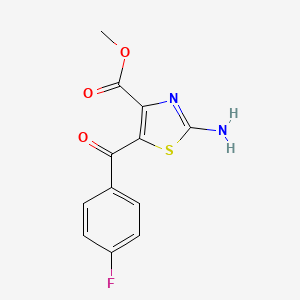
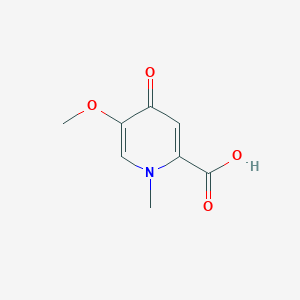

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)
![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
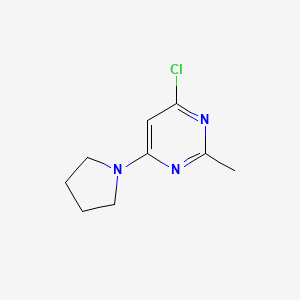
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
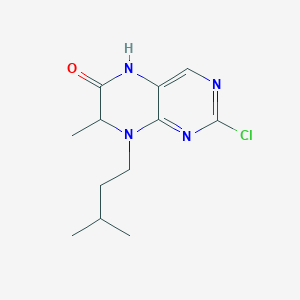
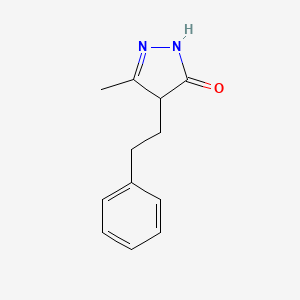
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)